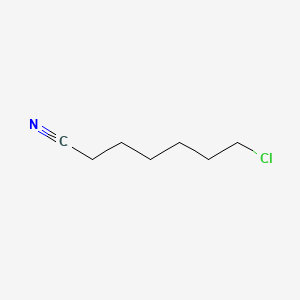
二氯双(二异丙氧基)钛
描述
Dichloro(diisopropoxy)titanium is a compound with the molecular formula C6H16Cl2O2Ti . It is also known by the name Dichlorotitanium Diisopropoxide .
Synthesis Analysis
The synthesis of Dichloro(diisopropoxy)titanium is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of Dichloro(diisopropoxy)titanium consists of 6 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 titanium atom .Physical And Chemical Properties Analysis
Dichloro(diisopropoxy)titanium is a solid at 20°C . It has a molecular weight of 236.94 . It is sensitive to moisture and heat . The compound has a melting point between 57.0 to 61.0 °C .科学研究应用
Organic Synthesis
Dichloro(diisopropoxy)titanium, also known as TiCl2(OiPr)2, is employed as a powerful reagent for the synthesis of a variety of organic compounds. It is a complex titanium-containing species that is composed of a titanium atom surrounded by two chlorine atoms and two isopropoxy groups.
Polymerization Applications
Dichloro(diisopropoxy)titanium is used in the field of polymerization. It is part of a series of titanium complexes involved in the isospecific polymerization of styrene. These complexes exhibit different behaviors based on their substituents and temperatures, influencing the polymerization process.
Surface Characterization and Modification
This compound is also involved in the surface characterization and modification of titanium, which is a widely used biomaterial. The surface of titanium implants is analyzed and modified to improve its properties, such as tissue compatibility.
Photocatalytic and Energy Applications
Dichloro(diisopropoxy)titanium plays a role in the preparation of titanium dioxide crystals, which have extensive applications in energy and environmental sectors such as photocatalytic cells, solar cells, and lithium-ion batteries. The unique physicochemical properties of titanium dioxide, such as its photocatalytic activities, are harnessed in these applications.
Organic Materials Synthesis
Catalysts
安全和危害
作用机制
Target of Action
It is known that titanium compounds generally interact with various biological molecules due to their high reactivity .
Mode of Action
Titanium compounds are generally known for their strong oxidizing properties, which allow them to interact with various biological molecules .
Biochemical Pathways
Titanium compounds can potentially affect a wide range of biochemical processes due to their high reactivity .
Pharmacokinetics
Titanium compounds are generally known to have low bioavailability due to their poor absorption and rapid excretion .
Result of Action
Due to the high reactivity of titanium compounds, they can potentially cause oxidative stress and damage to biological molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dichloro(diisopropoxy)titanium. For instance, the compound is sensitive to moisture and heat, and should be stored under inert gas at temperatures below 0°C .
属性
IUPAC Name |
dichlorotitanium;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFOWZGURYLHA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Ti]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2O2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(diisopropoxy)titanium | |
CAS RN |
762-99-2 | |
| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorobis(propan-2-olato)titanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Dichloro(diisopropoxy)titanium in the Michael addition reaction described in the research?
A1: Dichloro(diisopropoxy)titanium acts as a Lewis acid catalyst in the Michael addition of 1-(trimethylsiloxy)cyclohexene to β-nitrostyrenes. [, ] Importantly, its presence leads to a reversal in the typical stereochemical outcome of this reaction. Instead of the expected ul addition commonly observed with enolates or enamines, Dichloro(diisopropoxy)titanium promotes lk addition, resulting in the preferential formation of aryl(nitroethyl)-substituted cyclohexanones with the less common l configuration. [] This control over stereochemistry is crucial for synthesizing specific diastereomers, which can be challenging to access through other methods.
Q2: How does Dichloro(diisopropoxy)titanium influence the stereoselectivity of the reaction?
A2: While the exact mechanism is not fully elucidated in the provided research, Dichloro(diisopropoxy)titanium likely coordinates to both the 1-(trimethylsiloxy)cyclohexene and the β-nitrostyrene, forming a highly organized transition state. [] This coordination influences the facial approach of the reactants, favoring the lk addition. The specific steric and electronic interactions within this transition state, dictated by the Lewis acid, are responsible for the observed diastereoselectivity. Further mechanistic studies would be needed to confirm the exact role of Dichloro(diisopropoxy)titanium in the transition state.
Q3: What are the potential applications of this Dichloro(diisopropoxy)titanium-catalyzed Michael addition in organic synthesis?
A3: This reaction provides a new route to access a variety of aryl(nitroethyl)-substituted cyclohexanones with defined stereochemistry. [, ] These compounds can serve as valuable building blocks in the synthesis of more complex molecules. For instance, the resulting cyclic nitronates can be further functionalized through nitroaldol additions or [3+2]-dipolar cycloadditions, ultimately leading to highly functionalized products with multiple stereocenters. [] This methodology expands the synthetic toolbox for chemists, enabling the construction of diverse molecular architectures with precise control over stereochemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1580737.png)








